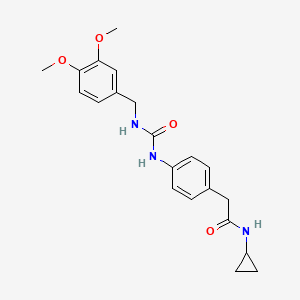
N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. Its unique structure offers a diverse range of applications, making it an essential tool for scientific advancements.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It shows promise in the development of novel therapeutic agents.
Industry: It is explored for its potential use in various industrial processes and products.
作用机制
The mechanism by which N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide exerts its effects is not fully understood. its unique structure suggests that it may interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
Some compounds similar to N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide include:
- N-cyclopropyl-2-(4-(3-(3,4-dimethoxyphenyl)ureido)phenyl)acetamide
- N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)propionamide
Uniqueness
This compound stands out due to its specific structural features, such as the cyclopropyl group and the dimethoxybenzyl moiety.
属性
IUPAC Name |
N-cyclopropyl-2-[4-[(3,4-dimethoxyphenyl)methylcarbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-10-5-15(11-19(18)28-2)13-22-21(26)24-17-6-3-14(4-7-17)12-20(25)23-16-8-9-16/h3-7,10-11,16H,8-9,12-13H2,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNDFUKKHUOSBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














